molecular formula C6H2F3NO3S B2797528 5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid CAS No. 2248379-15-7

5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2797528
CAS No.: 2248379-15-7
M. Wt: 225.14
InChI Key: NODCJMJXDADQLE-UHFFFAOYSA-N
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Description

5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a formyl group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate thioamides with α-halo carbonyl compounds under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-Carboxy-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid.

    Reduction: 5-Hydroxymethyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The formyl and carboxylic acid groups can form hydrogen bonds with target proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Formyl-2-methyl-1,3-thiazole-4-carboxylic acid
  • 5-Formyl-2-ethyl-1,3-thiazole-4-carboxylic acid
  • 5-Formyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Uniqueness

5-Formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more bioactive compared to its non-fluorinated analogs. The combination of the formyl, trifluoromethyl, and carboxylic acid groups also provides a versatile platform for further chemical modifications.

Properties

IUPAC Name

5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO3S/c7-6(8,9)5-10-3(4(12)13)2(1-11)14-5/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODCJMJXDADQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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